
3-Butoxy-2,6-difluorobenzyl alcohol
Descripción general
Descripción
“3-Butoxy-2,6-difluorobenzyl alcohol” is a chemical compound with the IUPAC name (3-butoxy-2,6-difluorophenyl)methanol . It has a molecular weight of 216.23 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Butoxy-2,6-difluorobenzyl alcohol” is1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“3-Butoxy-2,6-difluorobenzyl alcohol” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Scientific Research Applications of 3-Butoxy-2,6-difluorobenzyl Alcohol
Use as a Protecting Group in Organic Synthesis
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a variant of benzyl ether-type protecting groups for alcohols, demonstrates stability under oxidizing conditions and compatibility with certain deprotection methods. This group has applications in the stereocontrolled synthesis of β-mannopyranosides, indicating the potential utility of related structures like 3-Butoxy-2,6-difluorobenzyl alcohol in similar synthetic contexts (Crich, Li, & Shirai, 2009).
Role in Catalysis and Oxidation Reactions
- Studies on the oxidation of benzyl alcohol derivatives, like 3,4-dimethoxybenzyl alcohol, by enzymes such as ligninase from Phanerochaete chrysosporium, provide insights into their potential roles in bio-catalytic processes. This could inform the use of related compounds like 3-Butoxy-2,6-difluorobenzyl alcohol in similar enzymatic reactions (Tien, Kirk, Bull, & Fee, 1986).
Applications in Bioorganic and Medicinal Chemistry
- The discovery of 2,6-difluorobenzyl ether series in RORγt inverse agonists highlights the significance of difluorobenzyl alcohols in developing treatments for inflammatory diseases. This suggests the potential for 3-Butoxy-2,6-difluorobenzyl alcohol in similar therapeutic contexts (Duan et al., 2020).
Herbicidal Applications
- 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, a compound structurally related to 3-Butoxy-2,6-difluorobenzyl alcohol, has demonstrated potent herbicidal activity and rice selectivity. This indicates the potential application of 3-Butoxy-2,6-difluorobenzyl alcohol in the development of agricultural chemicals (Hwang et al., 2005).
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as benzyl alcohols , which are organic compounds containing the phenylmethanol substructure
Mode of Action
As a benzyl alcohol derivative, it may interact with its targets through hydrogen bonding, given the presence of the hydroxyl (-OH) group . .
Biochemical Pathways
The biochemical pathways affected by 3-Butoxy-2,6-difluorobenzyl alcohol are currently unknown . Benzyl alcohols can participate in a variety of biochemical reactions, but the specific pathways and downstream effects for this compound need further investigation.
Propiedades
IUPAC Name |
(3-butoxy-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGILMYFQFJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
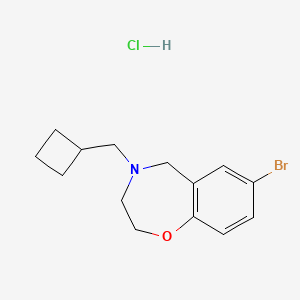
![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)

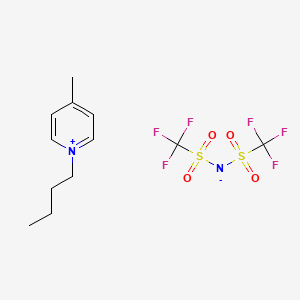

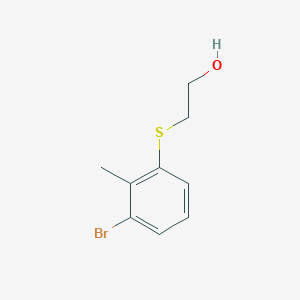
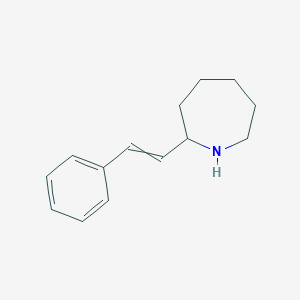
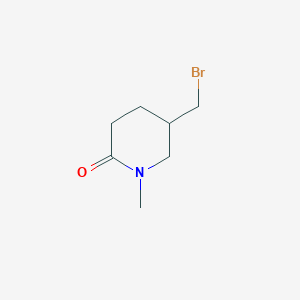

![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

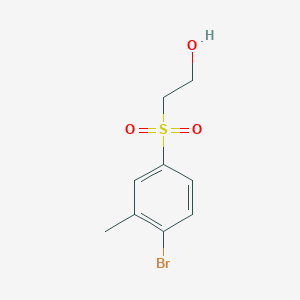
![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)